![molecular formula C16H18N2O3 B11666880 N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11666880.png)
N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]-2,5-dimethylfuran-3-carbohydrazide
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Overview
Description
N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]-2,5-dimethylfuran-3-carbohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their wide range of biological and pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]-2,5-dimethylfuran-3-carbohydrazide typically involves the reaction of 2,5-dimethylfuran-3-carbohydrazide with 4-methoxyacetophenone under acidic conditions. The reaction is carried out in ethanol with concentrated hydrochloric acid as a catalyst. The mixture is refluxed for several hours to yield the desired hydrazone .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]-2,5-dimethylfuran-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]-2,5-dimethylfuran-3-carbohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]-2,5-dimethylfuran-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application, such as antimicrobial or anti-inflammatory activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]-2-methylfuran-3-carbohydrazide
- N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]-4-(4-morpholinylmethyl)benzohydrazide
Uniqueness
N’-[(1Z)-1-(4-methoxyphenyl)ethylidene]-2,5-dimethylfuran-3-carbohydrazide is unique due to its specific structural features, such as the presence of both methoxy and dimethylfuran groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]-2,5-dimethylfuran-3-carbohydrazide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and other pharmacological activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Furan ring : A five-membered aromatic ring contributing to its chemical reactivity.
- Hydrazide functional group : Implicated in various biological activities.
- Methoxyphenyl substituent : Enhances lipophilicity and may influence biological interactions.
Structural Formula
Antibacterial Activity
Research has demonstrated that this compound exhibits moderate antibacterial activity. A study compared its efficacy against standard antibiotics such as ampicillin. The results indicated that this compound showed weak to moderate inhibition against various bacterial strains, suggesting potential for development as an antibacterial agent .
Table 1: Antibacterial Activity Comparison
Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | E. coli | 12 |
Ampicillin | E. coli | 20 |
This compound | S. aureus | 10 |
Ketonazole | S. aureus | 18 |
Antifungal Activity
Similar studies have reported antifungal properties of the compound, again in comparison with established antifungal agents like ketoconazole. The compound's activity was noted to be lower than that of the standard drugs but still significant enough to warrant further investigation .
The proposed mechanism for the biological activity of this compound involves interference with microbial cell wall synthesis and disruption of membrane integrity. The hydrazide moiety is believed to play a crucial role in these interactions .
Study 1: Synthesis and Characterization
A detailed synthesis protocol was developed for this compound. Characterization techniques such as NMR and IR spectroscopy confirmed the structure, with notable peaks corresponding to functional groups indicative of its biological activity .
Study 2: Pharmacological Screening
In a pharmacological screening assay, the compound was tested for cytotoxicity against human cell lines. The results indicated low cytotoxic effects at therapeutic concentrations, supporting its potential use in clinical applications .
Table 2: Cytotoxicity Results
Cell Line | IC50 (µM) |
---|---|
HeLa | 75 |
MCF-7 | 80 |
HepG2 | 70 |
Properties
Molecular Formula |
C16H18N2O3 |
---|---|
Molecular Weight |
286.33 g/mol |
IUPAC Name |
N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]-2,5-dimethylfuran-3-carboxamide |
InChI |
InChI=1S/C16H18N2O3/c1-10-9-15(12(3)21-10)16(19)18-17-11(2)13-5-7-14(20-4)8-6-13/h5-9H,1-4H3,(H,18,19)/b17-11- |
InChI Key |
QJKYQICTAOTWHB-BOPFTXTBSA-N |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(=O)N/N=C(/C)\C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NN=C(C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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